molecular formula C14H10F3N3OS B2942924 2-({[1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile CAS No. 400088-18-8

2-({[1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile

Cat. No.: B2942924
CAS No.: 400088-18-8
M. Wt: 325.31
InChI Key: BANDJZSDOWCFJG-UHFFFAOYSA-N
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Description

2-({[1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile is an organic compound characterized by its distinctive structure that incorporates pyrimidine and benzene rings, along with nitrile and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically starts with commercially available pyrimidine and benzene derivatives.

  • Reaction Steps: : A multi-step process involving nucleophilic substitution, thiol-methylation, and nitrile addition reactions.

  • Conditions: : Reactions are generally carried out under controlled temperatures, often using catalysts such as Lewis acids to facilitate the formation of the desired product.

Industrial Production Methods

  • Scale-Up: : For industrial-scale production, continuous flow synthesis methods may be employed to ensure consistent quality and yield.

  • Optimization: : Techniques such as high-pressure liquid chromatography (HPLC) are utilized to purify the compound, maximizing the efficiency and cost-effectiveness of the process.

Chemical Reactions Analysis

  • Oxidation: : This compound undergoes oxidation reactions, which can introduce additional functional groups or alter its reactivity.

  • Reduction: : Reduction reactions may modify the nitro or carbonyl functionalities, often using hydrogenation or metal hydride reagents.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are common, allowing for the introduction or exchange of substituents on both the pyrimidine and benzene rings.

Common Reagents and Conditions

  • Oxidation: : Chromium trioxide (CrO3), Potassium permanganate (KMnO4)

  • Reduction: : Sodium borohydride (NaBH4), Hydrogen gas (H2) with a palladium catalyst

  • Substitution: : Halogens (Br2, Cl2), Alkyl halides (R-X)

Major Products Formed

  • The products vary depending on the reaction type but often include further functionalized derivatives of the original compound with enhanced properties or reactivity.

Scientific Research Applications

Chemistry

  • Catalysis: : Functions as a ligand in transition metal-catalyzed reactions due to its unique electronic properties.

  • Organic Synthesis: : Serves as an intermediate in the preparation of more complex molecules.

Biology

  • Enzyme Inhibition: : Potential inhibitor of specific enzymes due to its binding affinity.

  • Biological Probes: : Used in studies to understand biochemical pathways.

Medicine

  • Drug Development: : Investigated for its potential therapeutic effects, particularly in treating cancers or inflammatory diseases.

  • Pharmacokinetics: : Studied for its absorption, distribution, metabolism, and excretion profiles.

Industry

  • Material Science: : Utilized in the development of advanced materials with specific electronic properties.

  • Agrochemicals: : Examined as a potential active ingredient in pesticides or herbicides.

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological targets such as enzymes and receptors. Its mechanism involves binding to active sites or allosteric sites, thereby inhibiting or modulating the activity of these targets. The trifluoromethyl and nitrile groups play crucial roles in this binding process, enhancing the compound's specificity and potency.

Comparison with Similar Compounds

Unique Aspects

  • Functional Groups: : The combination of trifluoromethyl, nitrile, and sulfur groups in one molecule.

  • Biological Activity: : Higher specificity and potency in enzyme inhibition compared to similar molecules.

Similar Compounds

  • 2-(Bromomethyl)-[1-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidinyl]benzenecarbonitrile

  • 2-({[1-Methyl-6-oxo-4-(chloromethyl)-1,6-dihydropyrimidinyl]sulfanyl}methyl)benzenecarbonitrile

  • 2-({[1-Methyl-6-oxo-4-(fluoromethyl)-1,6-dihydropyrimidinyl]sulfanyl}methyl)benzenecarbonitrile

These compounds share structural similarities but differ in the nature of their functional groups and specific applications.

There you go! A comprehensive dive into this intriguing compound. Anything else you’d like to explore?

Properties

IUPAC Name

2-[[1-methyl-6-oxo-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3OS/c1-20-12(21)6-11(14(15,16)17)19-13(20)22-8-10-5-3-2-4-9(10)7-18/h2-6H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANDJZSDOWCFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N=C1SCC2=CC=CC=C2C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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